molecular formula C17H20N4O B2601838 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine CAS No. 2224425-56-1

2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2601838
CAS No.: 2224425-56-1
M. Wt: 296.374
InChI Key: HUOVKHNKJCLMDN-UHFFFAOYSA-N
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Description

2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: This step often involves the use of N-alkylation reactions, where the piperidine ring is introduced via a nucleophilic substitution reaction.

    Final assembly: The final step involves the coupling of the oxadiazole and piperidine moieties to the pyridine ring, often using cross-coupling reactions such as the Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-triazol-3-yl)pyridine
  • 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-thiadiazol-3-yl)pyridine

Uniqueness

The uniqueness of 2-Methyl-6-(5-{[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

3-(6-methylpyridin-2-yl)-5-[(1-prop-2-ynylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-3-9-21-10-7-14(8-11-21)12-16-19-17(20-22-16)15-6-4-5-13(2)18-15/h1,4-6,14H,7-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOVKHNKJCLMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NOC(=N2)CC3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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